molecular formula C24H41N3O2 B12004501 N'-octadecanoylpyridine-4-carbohydrazide CAS No. 6312-51-2

N'-octadecanoylpyridine-4-carbohydrazide

Cat. No.: B12004501
CAS No.: 6312-51-2
M. Wt: 403.6 g/mol
InChI Key: BCXSLQXVMSPOGO-UHFFFAOYSA-N
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Description

N’-octadecanoylpyridine-4-carbohydrazide (CAS#: 6312-51-2) is a chemical compound with the following structure:

C23H36N4O\text{C}_{23}\text{H}_{36}\text{N}_4\text{O} C23​H36​N4​O

It belongs to the class of carbohydrazides and contains a pyridine ring. The compound’s systematic name reflects its structure: it consists of an octadecanoyl (C18) group attached to the nitrogen atom of the pyridine ring via a hydrazide linkage.

Preparation Methods

Synthetic Routes:: The synthesis of N’-octadecanoylpyridine-4-carbohydrazide involves the reaction between octadecanoyl chloride (C18H35COCl) and pyridine-4-carbohydrazide (C6H8N4O). The reaction proceeds as follows:

C18H35COCl+C6H8N4ON’-octadecanoylpyridine-4-carbohydrazide+HCl\text{C18H35COCl} + \text{C6H8N4O} \rightarrow \text{N'-octadecanoylpyridine-4-carbohydrazide} + \text{HCl} C18H35COCl+C6H8N4O→N’-octadecanoylpyridine-4-carbohydrazide+HCl

Industrial Production:: While there isn’t extensive information on large-scale industrial production, laboratory-scale synthesis is well-documented.

Chemical Reactions Analysis

N’-octadecanoylpyridine-4-carbohydrazide can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The hydrazide group can be substituted with other functional groups.

Common reagents include hydrazine hydrate, acyl chlorides, and pyridine derivatives. The major products depend on the specific reaction conditions.

Scientific Research Applications

N’-octadecanoylpyridine-4-carbohydrazide finds applications in:

    Chemistry: As a building block for designing novel compounds.

    Biology: It may exhibit bioactivity or serve as a probe in biological studies.

    Medicine: Potential pharmaceutical applications due to its structural features.

    Industry: In the development of specialty chemicals.

Mechanism of Action

The exact mechanism by which N’-octadecanoylpyridine-4-carbohydrazide exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.

Comparison with Similar Compounds

Properties

CAS No.

6312-51-2

Molecular Formula

C24H41N3O2

Molecular Weight

403.6 g/mol

IUPAC Name

N'-octadecanoylpyridine-4-carbohydrazide

InChI

InChI=1S/C24H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)26-27-24(29)22-18-20-25-21-19-22/h18-21H,2-17H2,1H3,(H,26,28)(H,27,29)

InChI Key

BCXSLQXVMSPOGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1

Origin of Product

United States

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